Cystamine hydrochloride
Description
Historical Context of Chemical Discovery and Early Research Interest
The foundational chemistry of cystamine (B1669676) is linked to the amino acid cystine. Cystamine is formed through the decarboxylation of cystine when heated. wikipedia.org The more stable dihydrochloride (B599025) salt can be synthesized through various methods, including processes that start from ethanolamine (B43304) and proceed through several intermediates. google.comgoogle.com
Early scientific interest in cystamine and its hydrochloride salt was significantly driven by the search for radioprotective agents. wikipedia.orgfrontiersin.org Studies identified these compounds as effective in mitigating some effects of ionizing radiation. nih.govchemicalbook.com Research demonstrated that cystamine could offer a degree of protection against radiation-induced damage, which established its place in early radiobiology studies and led to its inclusion in civil defense medical kits in some countries. wikipedia.orgmdpi.com This initial focus on radioprotection paved the way for broader investigations into its biochemical and cellular effects.
Chemical Relationship of Cystamine Hydrochloride to Cysteamine (B1669678) and its Biological Significance
Chemically, cystamine is the disulfide dimer formed from the oxidation of two molecules of cysteamine (2-aminoethanethiol). wikipedia.orgresearchgate.net this compound, upon entering a reducing biological environment such as the cell's cytoplasm, is readily converted into two molecules of its constituent aminothiol (B82208), cysteamine. mdpi.comnih.gov This conversion is a critical aspect of its biological activity, as cysteamine is often considered the primary active metabolite responsible for many of cystamine's observed effects in vivo. mdpi.com
The biological significance of this relationship is profound. Cysteamine is an endogenous compound derived from the degradation of coenzyme A and is a precursor to the neurotransmitter hypotaurine (B1206854). nih.govwikipedia.org The cystamine-cysteamine redox couple plays a role in cellular oxidative stress management. nih.govresearchgate.net Cysteamine can act as a potent antioxidant by increasing intracellular levels of cysteine and, consequently, glutathione (B108866), a major cellular antioxidant. frontiersin.org This dynamic conversion allows this compound to serve as a delivery agent for cysteamine, influencing cellular redox status and interacting with a variety of biological targets that are susceptible to thiol-disulfide exchange reactions. wikipedia.orgmdpi.com
| Property | Cystamine | Cysteamine |
|---|---|---|
| Chemical Formula | C4H12N2S2 wikipedia.org | C2H7NS wikipedia.org |
| Molar Mass | 152.28 g/mol wikipedia.org | 77.15 g/mol wikipedia.org |
| Structure | Disulfide (oxidized form) medchemexpress.com | Thiol (reduced form) nih.gov |
| Appearance | Colorless oil wikipedia.org | White, water-soluble solid wikipedia.org |
| Key Relationship | Cystamine is the oxidized dimer of cysteamine. In a reducing environment, one molecule of cystamine yields two molecules of cysteamine. mdpi.com |
Overview of Key Research Trajectories and Academic Domains Investigating this compound
The investigation of this compound has expanded significantly from its early focus on radiobiology into numerous academic and research domains. Its ability to modulate fundamental cellular processes has made it a valuable tool in various fields.
Key research areas include:
Neuroscience and Neurodegenerative Diseases: A major trajectory for cystamine research is in the context of neurodegenerative disorders like Huntington's and Parkinson's diseases. researchgate.netnih.gov Studies in animal models suggest it has neuroprotective and even neurorestorative properties. nih.gov The mechanisms under investigation include the inhibition of the enzyme transglutaminase, which is implicated in protein aggregation, and the ability to increase levels of brain-derived neurotrophic factor (BDNF). frontiersin.orgresearchgate.netcaymanchem.com
Enzyme Inhibition: this compound is widely studied as an inhibitor of tissue transglutaminase (TGase). caymanchem.comresearchgate.net It is believed to act by promoting the oxidation of cysteine residues on the enzyme. researchgate.net Its reduced form, cysteamine, can act as a competitive substrate for the enzyme. nih.gov Additionally, cystamine has been shown to inhibit other enzymes, such as caspase-3, which is involved in apoptosis. medchemexpress.com
Material Science and Drug Delivery: In the field of biotechnology and material science, this compound is used as a versatile chemical agent. It serves as a crosslinking agent in the development of polymer hydrogels and for functionalizing nanoparticles intended for siRNA and DNA delivery. wikipedia.org Its disulfide bond is particularly useful as it can be cleaved under the reducing conditions found inside cells, allowing for the controlled release of therapeutic agents. rsc.org
Antimicrobial Research: Recent studies have explored the antimicrobial properties of cystamine and cysteamine. Research shows they can increase the sensitivity of bacteria, such as Pseudomonas aeruginosa, to reactive oxygen and nitrogen species, thereby undermining the pathogen's defenses. nih.govasm.org
Dermatology and Cosmetics: The compound is being investigated for its depigmenting properties. patsnap.com Research indicates its potential use in formulations to treat hyperpigmentation disorders by inhibiting tyrosinase, a key enzyme in melanin (B1238610) production. researchgate.netresearchandmarkets.com
| Research Domain | Focus of Investigation | Key Research Findings |
|---|---|---|
| Neuroscience | Neuroprotection in Huntington's and Parkinson's disease models. frontiersin.orgnih.gov | Demonstrates neuroprotective and neurorestorative effects in animal models; increases brain levels of BDNF. nih.govcaymanchem.com |
| Enzymology | Inhibition of enzymes like transglutaminase (TGase) and caspase-3. nih.govmedchemexpress.com | Acts as an inhibitor of TGase and shows inhibitory activity against caspase-3. medchemexpress.comcaymanchem.com |
| Material Science | Use as a crosslinking agent and in drug delivery systems. wikipedia.orgchemimpex.com | Used to create polymer hydrogels and to functionalize nanoparticles for controlled release applications. wikipedia.orgrsc.org |
| Microbiology | Antimicrobial and antibiofilm activity. nih.gov | Potentiates the effects of antibiotics and weakens bacterial defenses against oxidative stress. nih.govasm.org |
| Dermatology | Treatment of hyperpigmentation. patsnap.comresearchgate.net | Inhibits melanin synthesis and tyrosinase activity, showing potential as a skin depigmenting agent. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULDEVQACXJZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-85-4 (Parent) | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10169152 | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56-17-7, 17173-68-1, 1072-22-6 | |
| Record name | Cystamine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cystamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cystamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2U867X2F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Cystamine Hydrochloride
Established Chemical Synthesis Routes for Cystamine (B1669676) Hydrochloride
The synthesis of cystamine and its subsequent conversion to the hydrochloride salt can be achieved through several established chemical routes. These methods range from the decarboxylation of amino acid precursors to more complex polymerization techniques for creating cystamine-based compounds.
Cystamine is an organic disulfide that can be formed through the decarboxylation of cystine. wikipedia.org This type of reaction, which removes a carboxyl group and releases carbon dioxide, is a fundamental process in organic chemistry. wikipedia.org While the decarboxylation of simple carboxylic acids is often slow, the reaction is facilitated in amino acids. wikipedia.orgmasterorganicchemistry.com
The decarboxylation of amino acids can be catalyzed by various factors. Pyridoxal phosphate (B84403) is a common cofactor that promotes the decarboxylation of amino acids in biological systems. wikipedia.org In synthetic chemistry, transition metal salts, particularly copper compounds, can facilitate the process via carboxylate complex intermediates. wikipedia.org Another approach involves heating the amino acid in the presence of a high-boiling point ketone or aldehyde catalyst, such as 2-cyclohexene-1-one or isophorone, at temperatures between 140°C and 240°C. google.com The reaction proceeds through the formation of an intermediate that readily loses CO2. masterorganicchemistry.com
| Catalyst/Method | Substrate Type | Key Features |
| Ketone/Aldehyde Catalysts | Amino Acids | Utilizes high-boiling point catalysts (e.g., 2-cyclohexene-1-one) at elevated temperatures (170°C to 210°C). google.com |
| Transition Metal Salts | Aryl Carboxylates, Amino Acids | Facilitates decarboxylation via the formation of metal carboxylate complexes. wikipedia.org |
| Heat (Pyrolysis) | Cystine | Direct heating of cystine results in its decarboxylation to form cystamine. wikipedia.org |
| Pyridoxal Phosphate (PLP) | Amino Acids | A biologically relevant cofactor that forms a Schiff-base intermediate, promoting decarboxylation. wikipedia.orgacs.org |
Cystamine's disulfide bond and terminal amine groups make it a valuable monomer for polymerization. Oxidative polymerization is a key technique used to synthesize cystamine-based polymers. This process typically involves the oxidation of thiol (-SH) groups to form disulfide (-S-S-) bonds, which constitute the backbone of the resulting polymer.
In one method, a dithiol monomer, N1,N6-bis(2-mercaptoethyl)adipamide, is synthesized and then undergoes oxidative polymerization to form a linear polymer (LP1). mdpi.comnih.govnih.gov The disappearance of the free thiol peak in the IR spectrum confirms the successful polymerization through disulfide bond formation. mdpi.comnih.gov This technique can be used to create a variety of oxidized species, from cyclic monomers and dimers to high-molecular-weight polypeptides. researchgate.net
Cystamine dihydrochloride (B599025) serves as a crucial reagent for creating disulfide cross-links in synthetic DNA strands. sigmaaldrich.com These reversible cross-links are valuable for studying nucleic acid-protein interactions and for constructing stabilized DNA nanostructures. The synthesis involves incorporating a monomer with a thiol group, which can then be oxidized to form a disulfide bridge with another thiol group on a different molecule or within the same molecule. ichb.pl
The process can be achieved by combining phosphoramidite (B1245037) and H-phosphonate chemistries. ichb.pl An alternative approach involves creating a 5'-SS-monophosphorodithio link [-OP(=O)-O–-SS-CH2-] which mimics the natural phosphodiester linkage in both size and charge. nih.gov This linkage is effective for crosslinking with cysteine residues in proteins via thiol-disulfide exchange. nih.gov An automated solid-phase synthesis method has also been developed, using monomers with a thiosulfonate group as an activated precursor to build oligo(disulfide) chains. researchgate.net
Strategies for Chemical Modification and Derivatization of Cystamine Hydrochloride
The chemical structure of this compound allows for its use as a modifying agent to introduce specific functionalities onto other molecules and materials. Its primary amines can react with various electrophiles, while the disulfide bond can be cleaved to generate reactive thiol groups.
Poly(glycidyl methacrylate) (PGMA) microspheres are versatile materials used in chromatography and biomedicine. rsc.org Cystamine dihydrochloride is employed to functionalize these microspheres by introducing sulfhydryl (-SH) groups. sigmaaldrich.com This modification enhances their utility, for example, in the fabrication of silver nanoparticles. sigmaaldrich.com
The functionalization process occurs in two main steps. First, the epoxy groups on the surface of the PGMA microspheres react with the primary amine groups of cystamine. This covalently attaches the cystamine molecule to the polymer surface. In the second step, the disulfide bond of the attached cystamine is reduced, cleaving the -S-S- link and generating two free sulfhydryl groups on the microsphere surface. This method provides a straightforward way to create thiol-functionalized polymeric materials. d-nb.info
| Step | Reaction | Purpose |
| 1. Amination | The amine groups of cystamine react with the epoxide rings of PGMA. | To covalently attach cystamine to the microsphere surface. sigmaaldrich.comrsc.org |
| 2. Reduction | The disulfide bond of the attached cystamine is cleaved using a reducing agent. | To generate free, reactive sulfhydryl (-SH) groups on the functionalized microspheres. sigmaaldrich.com |
The disulfide bond in cystamine is susceptible to cleavage in a reducing environment, a property that is exploited in the design of "smart" redox-sensitive polymers. These polymers are stable under normal physiological conditions but can be degraded in environments with a low redox potential, such as the colon or intracellular compartments. mdpi.comnih.gov
Several synthetic strategies are used to create these advanced polymers. One approach is the Schotten-Bauman reaction, where cystamine dihydrochloride is reacted with diacyl chlorides like adipoyl chloride or trimesoyl chloride to form linear or cross-linked polyamides, respectively. mdpi.comnih.gov This interfacial polymerization method can yield polymers with distinct morphologies, from less porous structures to hollow microcapsules. mdpi.com These materials have significant potential in research applications, particularly for targeted drug delivery, where the polymer carrier is designed to release its payload in response to specific biological redox triggers. mdpi.comnih.govbohrium.com
Development of Deuterium-Labeled Cystamine Derivatives for Mechanistic Elucidation
The replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), is a powerful strategy in medicinal chemistry and pharmacology for investigating reaction mechanisms, metabolic pathways, and the kinetic isotope effect (KIE). clearsynth.comacs.org Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but possess a greater mass. clearsynth.com This mass difference can alter the rates of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond, which is often a rate-limiting step in drug metabolism. nih.govcdnsciencepub.com By selectively placing deuterium atoms at sites of metabolic vulnerability, researchers can gain valuable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties, and elucidate the mechanisms of both its therapeutic action and its degradation. clearsynth.comacs.org
In the context of cystamine, deuteration has been explored as a method to probe its metabolic fate and enhance its therapeutic profile by mitigating the formation of undesirable metabolites. acs.org A notable application is in addressing the generation of dimethyl sulfide (B99878) (DMS), a noxious volatile metabolite that contributes to halitosis and body odor, which can affect patient quality of life. acs.org
Detailed research has led to the synthesis of specific deuterium-labeled cystamine derivatives to investigate these metabolic pathways. acs.org The synthetic approach for creating d₂- and d₄-cystamine derivatives involves a multi-step process, which is outlined below:
Reduction with Deuteride (B1239839) Reagents : The synthesis begins with the reduction of an appropriate aldehyde or ester precursor. This is achieved using powerful deuteride-donating agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce the deuterium atoms and form the corresponding deuterated alcohols. acs.org
Tosylation : The resulting deuterated alcohols undergo a tosylation reaction, converting the hydroxyl group into a better leaving group (tosylate) for the subsequent nucleophilic substitution. acs.org
Thioacetate (B1230152) Substitution : The tosylated intermediate is then treated with potassium thioacetate. This step involves the substitution of the tosylate group with a thioacetate group, which is a protected form of the required thiol. acs.org
Hydrolysis and Oxidation : In a one-pot reaction, the thioester group is hydrolyzed to yield the free thiol (deuterated cysteamine). This is immediately followed by an iodine-mediated oxidation, which couples two molecules of the thiol to form the desired disulfide bond of the cystamine derivative. acs.org
Deprotection : The final step involves the removal of any protecting groups (such as a Boc group on the nitrogen) under acidic conditions to yield the final deuterated cystamine derivatives as hydrochloride salts. acs.org
Table 1: Deuterium-Labeled Cystamine Derivatives and Their Application in Mechanistic Studies
| Derivative Name | Structure | Purpose of Deuteration for Mechanistic Elucidation |
|---|---|---|
| d₂-Cystamine | d₂-derivative of cystamine acs.org | To study the kinetic isotope effect on metabolic pathways and investigate its impact on anti-inflammatory and anti-fibrotic activities. acs.org |
This table is interactive. Click on the headers to sort the data.
Biochemical and Molecular Mechanisms of Action of Cystamine Hydrochloride
Thiol-Disulfide Exchange Mechanisms and Metabolic Conversion
The initial and crucial step in the mechanism of action of cystamine (B1669676) involves its conversion into its active form through thiol-disulfide exchange reactions within the cellular environment.
Cystamine is a disulfide that, within the reducing intracellular environment, is readily converted to its corresponding aminothiol (B82208), cysteamine (B1669678). researchgate.netcystinosis.org This reduction is a facile reaction catalyzed by thiol-bearing compounds, with glutathione (B108866) (GSH) playing a significant role due to its high intracellular concentration. cystinosis.orgresearchgate.net The thiol-disulfide interchange reactions involve the transfer of reducing equivalents from molecules like glutathione to cystamine, breaking its disulfide bond and releasing two molecules of cysteamine. researchgate.net This metabolic conversion is critical, as many of the subsequent biological effects attributed to cystamine are, in fact, mediated by cysteamine. cystinosis.org The process is so efficient that cystamine is rapidly reduced upon entering the plasma and cells. researchgate.net Furthermore, treatment with cystamine can lead to a significant increase in the levels of the antioxidant glutathione, enhancing the cell's capacity to counteract oxidative stress. nih.gov
The metabolic interconversion pathway illustrates the central role of this reduction:
Reaction 1: Cystamine + RSH (e.g., Glutathione) → Cysteamine + Mixed Disulfide researchgate.net
Reaction 2: The resulting mixed disulfide is further reduced by another thiol to release a second cysteamine molecule. researchgate.net
Reaction 3: Cysteamine can also react with cystine, reducing it to cysteine and forming a cysteine-cysteamine mixed disulfide. researchgate.net This cysteine can then be used for glutathione synthesis. researchgate.net
Following its formation, cysteamine can traverse cellular compartments, including lysosomes. Its interaction within the lysosomal lumen is particularly significant in the context of lysosomal storage disorders like cystinosis, which is characterized by the accumulation of cystine. biorxiv.orgresearchgate.net Cystinosin, the lysosomal cystine transporter, is defective in this disease, leading to cystine buildup. biorxiv.orgnih.gov
Cysteamine enters the lysosome, where it reacts with the accumulated cystine. researchgate.netpnas.org This reaction breaks the disulfide bond of cystine, producing one molecule of cysteine and one molecule of a cysteine-cysteamine mixed disulfide. researchgate.net These products can then be exported from the lysosome via distinct pathways, effectively clearing the stored cystine. researchgate.net
Cysteine Efflux: The newly formed cysteine can exit the lysosome through its specific transporter. researchgate.net
Mixed Disulfide Efflux: The cysteine-cysteamine mixed disulfide structurally resembles the cationic amino acid lysine. pnas.org This molecular mimicry allows it to be transported out of the lysosome by the PQLC2 transporter, which functions as a lysosomal cationic amino acid exporter. researchgate.netpnas.org
This mechanism provides the molecular basis for the therapeutic action of cysteamine in depleting lysosomal cystine in cystinosis. pnas.org
Enzymatic and Protein Modulation by Cystamine Hydrochloride
Cystamine and its active metabolite, cysteamine, modulate the function of several key enzymes and proteins involved in diverse cellular processes, including protein cross-linking, apoptosis, and coagulation.
Cystamine is widely recognized as an inhibitor of tissue transglutaminase (TGM2), a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between proteins. researchgate.netnih.gov Aberrant TGM2 activity is implicated in the pathology of various diseases, including neurodegenerative disorders. nih.govbiologymedjournal.com
The inhibitory mechanism depends on whether the agent is cystamine or its reduced form, cysteamine, which is influenced by the local redox environment. researchgate.netresearchgate.net
Cystamine: This disulfide form can inactivate TGM2 through a disulfide-exchange reaction. nih.govbiologymedjournal.com It is proposed that cystamine promotes the oxidation of critical cysteine residues within the enzyme, potentially forming an allosteric disulfide bond that inhibits its activity. researchgate.netbiologymedjournal.com
Cysteamine: The aminothiol form acts as a competitive inhibitor. researchgate.netnih.gov By virtue of its primary amine group, cysteamine competes with the amine-containing substrates of TGM2 for the transamidation reaction, thereby blocking the enzyme's cross-linking activity. researchgate.net
The inhibition of TGM2 by cystamine has been shown to have potential therapeutic effects, such as delaying cellular senescence. pnas.org
Table 1: Research Findings on TGM2 Inhibition by Cystamine
| Finding | Observation | Reference |
|---|---|---|
| IC50 Value | The half-maximal inhibitory concentration (IC50) for TGM2 inhibition by cystamine is approximately 2.5 mM. | caymanchem.comcaymanchem.com |
| Mechanism | Cystamine inactivates TG2 via a disulfide-exchange reaction, while cysteamine is a competitive inhibitor. | researchgate.netnih.govbiologymedjournal.com |
| Cellular Effect | Inhibition of TGM2 activity by cystamine can delay the onset of cellular senescence. | pnas.org |
Beyond its effects on TGM2, cystamine also directly modulates the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This inhibition is significant as caspases, like transglutaminases, are thiol-dependent enzymes containing a critical cysteine residue in their active site. nih.govembopress.org
Studies have demonstrated that cystamine inhibits active recombinant caspase-3 in a concentration-dependent manner. nih.gov The mode of inhibition varies with concentration, being uncompetitive at lower concentrations and non-competitive at higher concentrations. nih.gov Importantly, this inhibitory effect on caspase-3 is independent of cystamine's action on TGM2. nih.gov The inhibition of caspase activity may contribute to the neuroprotective effects observed with cystamine administration in models of neurodegenerative diseases. nih.govcystinosisresearch.org
Table 2: Data on Caspase-3 Inhibition by Cystamine
| Parameter | Value/Observation | Reference |
|---|---|---|
| In Vitro IC50 | 23.6 µM for recombinant active caspase-3. | nih.gov |
| Inhibition Type | Uncompetitive at low concentrations, non-competitive at higher concentrations. | nih.gov |
| TGM2 Independence | Inhibition of caspase-3 occurs independently of any effects on TGM2 transamidating activity. | nih.gov |
| Cellular Process | Cystamine inhibits the activation of caspase-3 induced by various pro-apoptotic agents in situ. | nih.gov |
Research has revealed that cystamine preparations possess anticoagulant properties by directly inhibiting key enzymes in the coagulation cascade. nih.gov This activity is distinct from its well-documented inhibition of transglutaminases, which are also involved in stabilizing fibrin (B1330869) clots. nih.gov
Specifically, cystamine has been shown to inhibit the amidolytic activity of coagulation factor XIa (FXIa) and thrombin. nih.govplos.org At concentrations that effectively block fibrin cross-linking, cystamine also impairs plasma clot formation and reduces the generation of thrombin. nih.gov This demonstrates that cystamine's effects on coagulation are not solely due to TGM2 inhibition but also involve direct action on core coagulation factors. nih.gov These findings suggest that some biological effects previously attributed to the inhibition of transglutaminase activity by cystamine may need to be re-examined in light of its direct anticoagulant actions. nih.gov
Table 3: Effects of Cystamine on Coagulation Factors
| Factor | Effect of Cystamine | Implication | Reference |
|---|---|---|---|
| Factor XIa | Inhibits amidolytic activity. | Contributes to anticoagulant effect. | nih.govplos.org |
| Thrombin | Inhibits amidolytic activity and reduces generation. | Impairs clot formation. | nih.govplos.org |
| Fibrin Crosslinking | Inhibited by cystamine. | Weakens clot stability. | nih.govplos.org |
Interaction with Alkaline Phosphatase in Biochemical Systems
This compound's reduced form, cysteamine, demonstrates a notable interaction with alkaline phosphatase (APase), an enzyme crucial for various physiological processes. Research has shown that cysteamine can inhibit APase activity, particularly in the duodenum and jejunum. tandfonline.com This inhibition is selective, affecting villous cells while leaving crypt cells and tissue-nonspecific APase in the liver and kidney unaffected. tandfonline.com The mechanism of this inhibition has been characterized as a linear, 'noncompetitive' type, where cysteamine decreases the maximum reaction velocity (Vmax) without altering the substrate-binding affinity (Km). tandfonline.com
The inhibitory effect is highly dependent on pH, with the extent of inhibition of duodenal APase by cysteamine varying from 5% to 85% within a pH range of 7.5 to 10.5. tandfonline.com In the presence of cysteamine, the optimal pH for the enzyme's activity shifts from 9.6 to 9.3. tandfonline.com The inhibition is also concentration-dependent, with a determined inhibition constant (Ki) of 2.65 mM for duodenal villous cell APase. tandfonline.com It has been suggested that the differing susceptibility of APase in various tissues could be due to differences in cellular accumulation of cysteamine and submolecular variations of the enzyme itself. tandfonline.com While cysteamine inhibits APase, other related compounds like serine and glutathione have been shown to have no inhibitory effect on tissue-nonspecific alkaline phosphatase (TNAP). psu.edu
| Parameter | Observation | Source |
| Inhibition Type | Linear, noncompetitive | tandfonline.com |
| Effect on Vmax | Decreased to 46% (in vitro) and 15% (in vivo) of control | tandfonline.com |
| Effect on Km | No change | tandfonline.com |
| Inhibition Constant (Ki) | 2.65 mM (for duodenal villous cell APase) | tandfonline.com |
| pH Dependence | Inhibition varies from 5% to 85% between pH 7.5 and 10.5 | tandfonline.com |
| Optimal pH Shift | From 9.6 to 9.3 in the presence of cysteamine | tandfonline.com |
Influence on Oxidative Stress Pathways and Cellular Redox Homeostasis
Cystamine and its reduced form, cysteamine, play a significant role in the cellular defense against oxidative stress by modulating the glutathione system and directly scavenging harmful reactive species.
Mechanisms of Antioxidant Activity via Glutathione System Modulation
The antioxidant properties of cysteamine are closely linked to its ability to modulate the glutathione (GSH) system, a cornerstone of cellular redox homeostasis. nih.gov Cysteamine can increase the cellular thiol pool, which includes boosting the levels of glutathione, the body's primary endogenous antioxidant. nih.govresearchgate.net The availability of cysteine, a component of glutathione, is often the rate-limiting factor in its synthesis. mdpi.comnih.gov Cysteamine, by breaking the disulfide bond in cystine, can generate cysteine, thereby providing the necessary substrate for GSH production. researchgate.net
Studies in cultured cystinotic proximal tubular epithelial cells have demonstrated that cysteamine treatment not only normalizes cystine levels but also restores the glutathione redox status and increases total glutathione levels. nih.gov This suggests that a beneficial side effect of cysteamine is its ability to bolster the glutathione antioxidant system. nih.gov The enzymes involved in glutathione metabolism, such as glutathione peroxidase (GPx), are also influenced. In vitro studies have shown that cysteamine can increase the activity of GPx, an enzyme responsible for metabolizing hydrogen peroxide. researchgate.netresearchgate.net This modulation helps protect cells from oxidative damage. researchgate.net
Direct Scavenging of Reactive Oxygen and Nitrogen Species
Beyond its indirect effects via the glutathione system, cysteamine is a potent direct scavenger of various reactive oxygen and nitrogen species (ROS/RNS). researchgate.net Its thiol group (-SH) is highly reactive and can directly neutralize damaging free radicals. researchgate.net Research has demonstrated that cysteamine effectively scavenges superoxide-free radicals and hydrogen peroxide. researchgate.net It is one of the few biomolecules capable of scavenging hydrogen peroxide directly. researchgate.net
Cysteamine also interacts with reactive nitrogen species. It can react with sodium nitrite (B80452) (NaNO2), particularly under acidic conditions, to form S-nitrosocysteamine, an S-nitrosothiol. researchgate.net This reaction is indicated by characteristic absorbance peaks at 333 and 545 nm. researchgate.net In contrast, its oxidized form, cystamine, does not react with NaNO2 under the same conditions. researchgate.net This direct scavenging activity contributes significantly to its protective effects against oxidative and nitrosative stress, preventing damage to lipids and proteins. researchgate.netresearchgate.net
Endogenous Production and Metabolism of Related Aminothiols
Cystamine and its active form, cysteamine, are endogenous aminothiols produced in mammalian cells. nih.govnih.gov The primary pathway for endogenous cysteamine production is the degradation of coenzyme A. nih.govcystinosis.org During this process, the membrane-associated enzyme pantetheinase, also known as vanin, catalyzes the hydrolysis of pantetheine (B1680023) to yield cysteamine and pantothenic acid (vitamin B5). nih.govmdpi.comrsc.org
Once produced, cysteamine is further metabolized. The principal route involves its oxidation to hypotaurine (B1206854) by the enzyme cysteamine dioxygenase. nih.govcystinosis.org Hypotaurine is subsequently oxidized to taurine. nih.govcystinosis.org When cysteamine is administered exogenously in high doses, an alternative metabolic pathway becomes relevant. nih.gov This involves the conversion of cysteamine to S-methylcysteamine by a thiol-methyltransferase, which is then metabolized to methanethiol (B179389) and acetamide. nih.govresearchgate.net The majority of exogenously supplied cysteamine is rapidly taken up by tissues and metabolized, with a significant portion's fate remaining unaccounted for by established routes. portlandpress.com
Interactions with Nucleic Acids and Structural Proteins
Reversible Binding to Purified DNA and Implications for DNA Stability
Cystamine has been shown to interact with and reversibly bind to purified DNA in vitro. wikipedia.orgnih.govtandfonline.com This interaction is analogous to that of natural polyamines like cadaverine (B124047) and spermidine (B129725). wikipedia.orgtandfonline.com The binding of cystamine to DNA results in a significant increase in the thermal stability of the nucleic acid, as evidenced by elevated transition mid-points during denaturation studies. tandfonline.com
Circular dichroism (CD) studies have revealed a unique property of cystamine's interaction with DNA. While other polyamines like spermine (B22157) and spermidine tend to induce the A-form of DNA, cystamine actively shifts the equilibrium towards the B-form, which is the predominant physiological conformation. nih.gov This ability to bind and stabilize the B-form of DNA may be important for processes like chromatin condensation and stabilization. nih.gov The affinity of cystamine for DNA is dependent on the ionic strength of the environment; as ionic strength increases, the stabilizing effect of cystamine on DNA decreases. tandfonline.com This binding capability is also thought to contribute to the radioprotective effects observed when DNA is treated with cystamine. wikipedia.orgnih.gov
| Compound | Interaction with DNA | Effect on DNA Conformation | Source |
| Cystamine | Reversible binding, increases thermal stability | Shifts equilibrium towards B-form | wikipedia.orgnih.govtandfonline.com |
| Spermine | Binds to DNA | Induces A-form | nih.gov |
| Spermidine | Binds to DNA | Induces A-form | nih.gov |
| Putrescine | No particular activity | No particular activity | nih.gov |
| Cadaverine | Binds to DNA | No particular activity | wikipedia.orgtandfonline.com |
Interactions with Nucleoproteins Leading to Precipitation
Cystamine has been observed to interact with and bind to nucleoproteins. wikipedia.org This binding can lead to the precipitation of the nucleoprotein complexes. wikipedia.org The interaction is analogous to the way polyamines like spermidine and cadaverine interact with DNA. wikipedia.org This affinity for DNA and the subsequent precipitation of nucleoproteins are considered to play a role in some of the biological activities of cystamine. wikipedia.org The binding of cystamine to DNA results in nucleic acid structures that are more stable than unbound nucleic acids. wikipedia.org The general mechanism for the precipitation of nucleoproteins often involves altering the balance of interactions between the protein, the solvent (water), and other molecules, leading to aggregation and precipitation. sigmaaldrich.comwou.eduumb.edu.pl
Modulation of Microtubule Assembly and Tubulin Polymerization Dynamics
This compound demonstrates a significant, concentration-dependent influence on the assembly of microtubules, which are crucial components of the cytoskeleton formed from tubulin protein subunits. wikipedia.orgnih.gov
At lower concentrations, cystamine acts as an inhibitor of microtubule formation, effectively functioning as an anti-microtubule agent. wikipedia.org However, at higher concentrations, it induces an atypical form of tubulin polymerization. wikipedia.orgnih.gov Research on bovine brain tubulin has shown that cystamine can covalently bind to tubulin, with as many as five cystamine molecules attaching to a single tubulin molecule, which leads to the aggregation of tubulin. wikipedia.org
The interaction is complex and involves the sulfhydryl groups of tubulin. Studies have indicated that millimolar concentrations of cystamine inhibit normal microtubule assembly and promote an abnormal polymerization process. nih.gov This abnormal polymerization is temperature-dependent and does not occur in the cold. nih.gov The process requires the reaction of cystamine with two specific sulfhydryl groups on the tubulin molecule that become accessible at 37°C. nih.govnih.gov Additionally, cystamine can react with approximately three other sulfhydryl groups at 0°C without causing polymerization. nih.gov This specific interaction with tubulin's sulfhydryl groups suggests that cystamine might mimic an endogenous regulatory molecule that controls microtubule assembly through sulfhydryl oxidation. nih.gov
The dynamic nature of microtubules, characterized by phases of growth, shortening, and pause, is essential for their cellular functions. researchgate.netbiologists.com Various agents can modulate these dynamics. mdpi.comembopress.org The interaction of cystamine with tubulin places it among the compounds that can alter these critical cellular processes by directly affecting the polymerization of tubulin subunits. wikipedia.orgnih.gov
Table 1: Effects of Cystamine on Tubulin and Microtubule Assembly
| Concentration | Effect on Microtubule Assembly | Molecular Interaction |
| Low | Inhibition of microtubule formation (Anti-microtubule activity) wikipedia.org | Interferes with normal microtubule assembly. wikipedia.org |
| High | Induction of abnormal tubulin polymerization wikipedia.orgnih.gov | Covalent binding of up to five cystamine molecules to tubulin, leading to aggregation. wikipedia.org Reaction with specific temperature-dependent sulfhydryl groups. nih.gov |
This table summarizes the concentration-dependent effects of cystamine on microtubule dynamics based on available research findings.
Impact on Heat Shock Protein (HSP) Expression
Heat shock proteins (HSPs) are a family of proteins that act as molecular chaperones, playing a critical role in maintaining cellular protein homeostasis, especially in response to stress conditions like heat, oxidative stress, and exposure to toxins. frontiersin.orgmdpi.commedchemexpress.com
Research has indicated that cystamine can influence the expression of certain heat shock proteins. Specifically, studies have explored its effects on DNAJB2 (also known as HSJ1), a member of the HSP40 family. In fibroblasts from a patient with a DNAJB2 mutation, treatment with cystamine was shown to increase the levels of DNAJB2. nih.gov A 48-hour pretreatment with 150 μM of cystamine resulted in elevated DNAJB2 levels in both control and the patient's fibroblasts, suggesting a potential role for cystamine in modulating the cellular stress response. nih.gov
Furthermore, the related sulfhydryl agent, cysteamine, has been shown to induce the expression of several HSPs in astrocytes, including HSP27, HSP90, and heme oxygenase-1 (HO-1), at both the protein and mRNA levels. nih.gov This induction of HSPs by cysteamine precedes other cellular changes, supporting the hypothesis that the cellular stress response is a key part of the mechanism of action for such compounds. nih.gov While this research was conducted with cysteamine, the chemical similarity and metabolic relationship between cystamine and cysteamine suggest that their effects on HSP expression may be related.
Table 2: Research Findings on Cystamine and Heat Shock Protein Expression
| Study Focus | Cell Type | Heat Shock Protein(s) Affected | Observed Effect |
| DNAJB2 Mutation Study | Human Fibroblasts | DNAJB2 (HSJ1) | Cystamine (150 μM) increased DNAJB2 levels in both control and mutant cells. nih.gov |
| Cysteamine Study | Primary Astrocytes | HSP27, HSP90, HO-1 | Cysteamine treatment increased the expression of HSP27, HSP90, and HO-1 at protein and mRNA levels. nih.gov |
| Cysteamine Study | C6 Glioma Cells | HSP27, HSP90, HO-1 | C6 glioma cells, which constitutively express these HSPs at low levels, showed no further induction by cysteamine. nih.gov |
This table outlines key research findings regarding the impact of cystamine and the related compound cysteamine on the expression of various heat shock proteins.
Cellular and Subcellular Interactions of Cystamine Hydrochloride
Lysosomal Function and Cystine Metabolism Regulation
Cystamine (B1669676) hydrochloride's most well-documented cellular interaction involves its role in regulating cystine metabolism, particularly within lysosomes. Its active form, cysteamine (B1669678), directly addresses the molecular defect in the lysosomal storage disorder, cystinosis.
Under physiological conditions, cystamine is rapidly converted to two molecules of its active form, cysteamine. acs.org The primary mechanism of cysteamine involves a multi-step process to clear cystine that has accumulated within cellular lysosomes due to a defective transporter protein called cystinosin. drugbank.compatsnap.com
The process unfolds as follows:
Lysosomal Entry : Cysteamine enters the lysosome. cystinosis.org The precise transporter responsible for this entry has not yet been identified. cystinosis.org
Thiol-Disulfide Exchange : Once inside the lysosome, cysteamine, which is an aminothiol (B82208), participates in a thiol-disulfide interchange reaction with the disulfide bond in cystine. acs.orgdrugbank.comcystinosis.org
Formation of Exportable Products : This reaction breaks down cystine into cysteine and a mixed disulfide, cysteine-cysteamine. drugbank.compatsnap.comfda.gov
Lysosomal Egress : Both cysteine and the cysteine-cysteamine mixed disulfide are capable of exiting the lysosome through specific membrane transporters. cystinosis.orgfda.gov Cysteine can leave via the cysteine transporter, while the mixed disulfide is thought to exit through a cationic amino-acid transporter, which also remains to be definitively identified. cystinosis.org
This mechanism effectively bypasses the faulty cystinosin transporter, reducing the lysosomal cystine load and preventing the damaging crystallization that characterizes cystinosis. acs.orgpatsnap.com
Table 1: Key Molecules in Lysosomal Cystine Depletion by Cysteamine
| Molecule | Role in the Depletion Process |
|---|---|
| Cystamine | The prodrug form that is converted to the active agent, cysteamine. acs.org |
| Cysteamine | The active aminothiol that enters the lysosome and reacts with cystine. drugbank.comcystinosis.org |
| Cystine | The accumulated substrate within the lysosome that is targeted for depletion. patsnap.com |
| Cysteine | A product of the reaction that can exit the lysosome via its specific transporter. cystinosis.org |
| Cysteine-cysteamine mixed disulfide | The second product of the reaction that can exit the lysosome via a cationic amino acid transporter. cystinosis.orgfda.gov |
Beyond its direct cystine-depleting action, cysteamine has a significant impact on the cellular redox state, which is often compromised in lysosomal storage models like cystinosis. cystinosis.orgresearchgate.net Research using a proximal tubular epithelial cell model from cystinotic patients demonstrated that while these cells had a less negative glutathione (B108866) redox status, treatment with cysteamine helped to normalize it. researchgate.net
The key finding is that cysteamine administration increases the intracellular levels of glutathione (GSH), a critical antioxidant. cystinosis.orgresearchgate.netselleckchem.com This increase in total glutathione helps restore the cellular GSH redox status in cystinotic cells. researchgate.netresearchgate.net This restoration of redox homeostasis is considered a positive secondary effect of the treatment, suggesting a potential role for cysteamine as an antioxidant in conditions associated with enhanced oxidative stress. researchgate.net
Cellular Apoptosis and Proliferation Pathways
Cystamine hydrochloride's influence extends to the fundamental cellular processes of apoptosis (programmed cell death) and proliferation, particularly in the context of disease.
Studies on cystinotic cells have shown increased rates of apoptosis. cystinosis.orgselleckchem.com This elevated apoptosis is believed to be a consequence of the increased activity of two key signaling proteins: caspase-3 and protein kinase Cε (PKCε). cystinosis.orgselleckchem.commedchemexpress.com Caspase-3 is a critical executioner caspase in the apoptotic pathway. Cysteamine administration has been found to counteract this effect, mitigating the increased rates of apoptosis seen in these cells. cystinosis.orgselleckchem.comtargetmol.comselleck.co.jp
The effect of cysteamine on cell survival and death has been investigated in various cancer cell lines, particularly in combination with chemotherapeutic agents like doxorubicin (B1662922). Research indicates that cysteamine treatment by itself does not significantly influence the survival of cancer cells such as HeLa and B16 lines. selleckchem.comglpbio.com
However, when combined with doxorubicin, cysteamine exerts a dose-dependent effect on doxorubicin-induced cell death in these cells. selleckchem.comglpbio.com More dramatically, in a doxorubicin-resistant breast cancer cell line, the addition of cysteamine to doxorubicin treatment leads to a significant increase in cell death. selleckchem.comglpbio.com This suggests that cysteamine can sensitize certain cancer cells to the cytotoxic effects of conventional chemotherapy drugs. selleckchem.com Doxorubicin is known to induce cell death through mechanisms including the generation of reactive oxygen species (ROS) and DNA damage. iiarjournals.orgnih.gov The ability of cysteamine to modulate the cellular redox state may play a role in its synergistic effect with doxorubicin.
Table 2: Effects of Cysteamine on Cancer Cell Lines
| Cell Line | Cysteamine Treatment Alone | Cysteamine in Combination with Doxorubicin |
|---|---|---|
| HeLa | No significant influence on cell survival. selleckchem.comglpbio.com | Dose-dependent increase in doxorubicin-induced cell death. selleckchem.comglpbio.com |
| B16 | No significant influence on cell survival. selleckchem.comglpbio.com | Dose-dependent increase in doxorubicin-induced cell death. selleckchem.comglpbio.com |
| Doxorubicin-Resistant Breast Cancer | Not specified. | Dramatic increase in cell death. selleckchem.comglpbio.com |
Cellular Permeability and Transport Mechanisms
The ability of a compound to cross biological membranes is fundamental to its cellular activity. Cellular permeation occurs through mechanisms such as passive diffusion and carrier-mediated transport (passive or active). lsu.edu For cystamine and its active form cysteamine, transport across cellular and subcellular membranes is crucial for its function.
Orally administered cysteamine is absorbed from the gastrointestinal tract. drugbank.com It is also known to cross the blood-brain barrier. cystinosis.org As detailed in section 4.1.1, cysteamine must enter the lysosome to perform its cystine-depleting function. While it is known to enter this organelle, the specific transporter facilitating this passage has not been identified and is a subject of ongoing research. cystinosis.org Similarly, the mixed disulfide product, cysteine-cysteamine, exits the lysosome via a transporter believed to be a cationic amino-acid transporter, which also awaits definitive identification. cystinosis.org The transport of molecules across membranes is a highly regulated process, often involving families of transporters like the Solute Carrier (Slc) and ATP-binding cassette (ABC) families. plos.org The precise mechanisms and transporters governing cysteamine's movement into and out of cells and their organelles remain an area for further investigation.
Studies on Intracellular Transport of Cysteamine (derived from Cystamine)
The transport of cysteamine into cells and subsequently into lysosomes is a critical aspect of its mechanism, especially in the context of treating cystinosis, a lysosomal storage disease. nih.govbohrium.comwikipedia.org In cystinosis, a defect in the lysosomal transporter cystinosin leads to the accumulation of cystine within lysosomes. nih.govbohrium.compatsnap.com
Cysteamine enters the lysosome, although the specific transporter responsible for this initial entry remains to be fully elucidated. nih.gov Once inside, it participates in a thiol-disulfide exchange reaction with the accumulated cystine. patsnap.comunicatt.it This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine-cysteamine. wikipedia.orgpatsnap.comunicatt.it These two products can then exit the lysosome via specific transporters. The cysteine-cysteamine mixed disulfide, which structurally resembles the amino acid lysine, is exported from the lysosome by the PQLC2 transporter, a cationic amino acid exporter. nih.govplos.orgpnas.org Cysteine is released through a distinct cysteine transport system. unicatt.it This process effectively depletes the lysosome of the accumulated cystine. bohrium.com
Furthermore, cysteamine can promote the cellular uptake of cysteine by forming mixed disulfides that are transported into the cell via the system L amino acid transporter. oup.com Once inside, the mixed disulfide is reduced, releasing both cysteamine and cysteine, with the latter becoming available for processes like glutathione synthesis. oup.com
Factors Influencing Compound Permeation in Cellular and Tissue Models
The permeation of cysteamine across cellular and tissue barriers is influenced by several factors, most notably pH.
pH-Dependent Permeation : Studies using various cellular and tissue models, including rat intestinal epithelial cells and porcine corneas, have demonstrated that cysteamine uptake and permeation are pH-dependent. researchgate.netresearchgate.nettandfonline.com Permeation is generally favored at a more alkaline or neutral pH (e.g., pH 7.4) compared to an acidic pH (e.g., pH 4.2-5.0). researchgate.netresearchgate.nettandfonline.com This is attributed to the pKa of its amino group; the unprotonated, more neutral form of the molecule at higher pH is presumed to be transported more readily across membranes. researchgate.net
Transport Systems : The uptake of cysteamine by intestinal epithelial cells appears to be mediated by an organic cation transport (OCT) system. researchgate.net This transport can be inhibited by analogs of cysteamine and modulators of OCTs. researchgate.net
Penetration Enhancers : In ex vivo models of corneal tissue, certain compounds can influence cysteamine's permeation. For instance, benzalkonium chloride (BAC) has been shown to significantly enhance trans-corneal diffusion, while EDTA did not have a similar effect. researchgate.net Notably, α-cyclodextrin was found to substantially promote the trans-corneal diffusion of cysteamine. researchgate.net
Redox Environment : As cystamine is readily reduced to cysteamine, the local redox environment is a critical factor. touro.edu Prior to cellular uptake, cysteamine can undergo a thiol-disulfide exchange with extracellular cystine, forming a mixed disulfide that enters cells via amino acid transporters. nih.govtouro.eduportlandpress.com
Table 1: Factors Influencing Cysteamine Permeation
| Factor | Observation in Cellular/Tissue Models | References |
|---|---|---|
| pH | Permeation is enhanced at neutral to alkaline pH (e.g., 7.4) and reduced at acidic pH (e.g., <5.0). | researchgate.netresearchgate.nettandfonline.com |
| Transport Systems | Uptake in intestinal epithelial cells is mediated by the Organic Cation Transporter (OCT) system. | researchgate.net |
| Penetration Enhancers | Benzalkonium chloride and α-cyclodextrin enhance trans-corneal permeation. | researchgate.net |
| Redox State | Forms a mixed disulfide with extracellular cystine, which is then transported into cells via amino acid transporters. | nih.govtouro.eduportlandpress.com |
Modulation of Viral Infection Mechanisms in Cell Culture Systems
Cystamine and its active form, cysteamine, have demonstrated antiviral properties in various in vitro models by interfering with critical steps of the viral life cycle. mdpi.comnih.gov
Antiviral Activity against Viral Variants in In Vitro Models
Cysteamine has shown a broad spectrum of antiviral activity in cell culture systems against several viruses, including variants of SARS-CoV-2 and Human Immunodeficiency Virus (HIV). nih.govbiorxiv.orgbiorxiv.org
SARS-CoV-2 : Research has demonstrated that cysteamine hydrochloride effectively inhibits the infection of multiple SARS-CoV-2 variants, including the wild type, Alpha, Beta, Gamma, Delta, Lambda, and Omicron strains. biorxiv.orgbiorxiv.orgresearchgate.net This inhibition is observed in highly permissible cell lines like Vero-TMPRSS2 and Calu-3 cells. mdpi.combiorxiv.orgbiorxiv.org Studies have shown a significant reduction in the virus-induced cytopathic effect (CPE) and a decrease in the production of new viral particles. unicatt.itmdpi.comresearchgate.net Interestingly, some research indicates that cysteamine may be more effective at inhibiting the Omicron variant compared to the Delta or wild-type strains. unicatt.itresearchgate.net
Human Immunodeficiency Virus (HIV) : Cystamine and cysteamine have been shown to inhibit the replication of HIV-1 in vitro. mdpi.comnih.govbiorxiv.org This activity is observed in both acutely and chronically infected human lymphocytes and macrophages. nih.gov Treatment with cystamine can lead to a significant decrease in the production of HIV-p24 antigen and can completely abolish the generation of infectious viral particles. nih.gov
Table 2: In Vitro Antiviral Activity of Cysteamine
| Virus (Variant) | Cell Line Model | Observed Effect | References |
|---|---|---|---|
| SARS-CoV-2 (Wild Type, Alpha, Beta, Gamma, Delta, Lambda, Omicron) | Vero-TMPRSS2, Vero E6, Calu-3 | Inhibition of infection, reduction of cytopathic effect (CPE), decreased viral production. | unicatt.itmdpi.combiorxiv.orgbiorxiv.orgresearchgate.net |
| HIV-1 | Human lymphocytes and macrophages | Suppression of viral replication, reduced p24 antigen production, inhibition of infectious particle formation. | mdpi.comnih.govbiorxiv.org |
Investigation of Inhibition Mechanisms on Virus-Target Cell Binding
The primary antiviral mechanism of cysteamine appears to be the disruption of viral entry into host cells, specifically by interfering with the binding of viral surface proteins to cellular receptors. biorxiv.orgbiorxiv.orgnih.gov
Mechanism against SARS-CoV-2 : The antiviral activity of cysteamine against SARS-CoV-2 is thought to occur during the early stages of infection. biorxiv.org The viral spike (S) protein is crucial for entry and contains numerous disulfide bonds that are essential for maintaining its correct three-dimensional structure. biorxiv.orgbiorxiv.org It is hypothesized that cysteamine, a reducing agent, breaks some of these disulfide bonds within the S protein's receptor-binding domain (RBD). biorxiv.orgbiorxiv.orgnih.gov This alteration in conformation is believed to disable or inhibit the binding of the S1 protein to the ACE2 receptor on the surface of target cells, thereby preventing viral entry. biorxiv.orgbiorxiv.orgnih.gov In vitro experiments have confirmed that pre-incubation of the virus with cysteamine significantly reduces the binding of the S1 protein to Vero-TMPRSS2 cells. nih.gov
Mechanism against HIV-1 : A similar mechanism has been proposed for HIV-1. The viral envelope protein gp120, which is essential for the virus binding to the CD4 receptor on lymphocytes, also contains multiple disulfide bonds. biorxiv.orgbiorxiv.org Cysteamine is thought to reduce these bonds, altering the structure of gp120 and impeding its ability to bind to CD4, thus inhibiting viral entry and subsequent infection. biorxiv.orgbiorxiv.org Beyond inhibiting entry, cystamine has also been observed to interfere with the proper assembly of HIV virions in chronically infected cells and to inhibit the formation of proviral DNA in acutely infected cells. nih.gov
Pharmacological Investigations of Cystamine Hydrochloride in Preclinical Models
Neurobiological Effects in Animal Models
Analysis of Neuroprotective Effects in Murine Models of Neurodegenerative Disorders
Cystamine (B1669676) hydrochloride has demonstrated significant neuroprotective properties in various murine models of neurodegenerative diseases, most notably Huntington's disease (HD) and Parkinson's disease (PD). frontiersin.orgpatsnap.com In transgenic mouse models of HD, such as the R6/2 line, treatment with cystamine has been shown to extend survival, improve motor performance, and delay the onset of neuropathological markers. jneurosci.orgnih.gov One of the key mechanisms initially attributed to this neuroprotection was the inhibition of transglutaminase, an enzyme implicated in the formation of protein aggregates characteristic of HD. jneurosci.orgnih.gov Studies have shown that cystamine treatment reduces the levels of mutant huntingtin aggregates in the brains of these mice. jneurosci.org
In the context of Parkinson's disease, cystamine has been shown to ameliorate the neurotoxic effects in models induced by agents like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). frontiersin.org Research indicates that cystamine can mitigate mitochondrial dysfunction and oxidative stress in these PD models. frontiersin.org Furthermore, some studies have reported that cystamine can halt and even reverse the neurodegenerative process in rodent models of PD. nih.govresearchgate.net
Beyond its role as a transglutaminase inhibitor, cystamine is believed to exert its neuroprotective effects through multiple mechanisms. jci.org These include the inhibition of caspase-3 activity, an enzyme involved in apoptosis, and the increase of intracellular glutathione (B108866) levels, a key antioxidant. jci.orgcaymanchem.com The compound's ability to cross the blood-brain barrier makes it a viable candidate for targeting central nervous system pathologies. frontiersin.orgresearchgate.net
Table 1: Summary of Neuroprotective Effects of Cystamine in Murine Models
| Disease Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Huntington's Disease | R6/2 Transgenic Mice | Extended survival, improved motor performance, delayed neuropathology, reduced mutant huntingtin aggregates. | jneurosci.orgnih.gov |
| Parkinson's Disease | MPTP-induced Mice | Ameliorated mitochondrial dysfunction and oxidative stress, increased tyrosine hydroxylase and BDNF levels. | frontiersin.org |
| Parkinson's Disease | 6-OHDA-induced Rats | Prevented neurodegeneration and reversed motor impairments. | nih.gov |
| Amyotrophic Lateral Sclerosis | G93A SOD1 Mice | Reduced SOD1 oligomers and microglial activation, delayed disease progression. | frontiersin.org |
Influence on Brain-Derived Neurotrophic Factor (BDNF) Levels and Associated Signaling Pathways
A significant aspect of cystamine's neuroprotective action involves its ability to modulate Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and plasticity. frontiersin.orgresearchgate.net Multiple studies have reported that cystamine administration leads to increased levels of BDNF in the brains of animal models of Huntington's and Parkinson's diseases. frontiersin.orgjci.orgresearchgate.netrndsystems.com
In HD mouse models, the neuroprotective effects of cystamine have been directly linked to its capacity to elevate BDNF levels. jci.org This increase in BDNF is thought to stimulate the secretory pathway through the formation of clathrin-coated vesicles, a process that can be hindered by the overexpression of transglutaminase. jci.orgnih.gov By increasing BDNF secretion, cystamine helps to counteract the neuronal dysfunction and death characteristic of HD. jci.org
Similarly, in a mouse model of Parkinson's disease induced by MPTP, the neuroprotective action of cystamine was associated with an upregulation of BDNF in the substantia nigra, a brain region severely affected in PD. researchgate.net Further research in a mouse model of stroke has also shown that cystamine treatment significantly increases BDNF levels and the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB), leading to enhanced neuronal survival and plasticity. nih.gov This suggests that the BDNF/TrkB signaling pathway is a key mediator of cystamine's neuroprotective effects. nih.gov Some studies, however, have not found significant changes in BDNF levels following cystamine treatment, suggesting the complexity of its mechanism of action. plos.org
Impact on Dopaminergic Neuron Survival and Neurotransmitter Systems in Experimental Mice
Cystamine hydrochloride has been shown to have a complex and sometimes contradictory impact on dopaminergic neurons and neurotransmitter systems in experimental mice. mdpi.com Some studies report a neuroprotective role, where cystamine treatment increases the levels of tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis, in models of Parkinson's disease. frontiersin.orgpreprints.org In a 6-hydroxydopamine (6-OHDA) lesion model of PD, cystamine was found to not only prevent the loss of dopaminergic neurons but also to promote restorative processes, including neurite arborization of remaining neurons. nih.gov Furthermore, cystamine has been shown to modulate dopamine release; for instance, it can inhibit the increased dopamine release induced by amphetamine in the striatum of rats. frontiersin.orgabmole.com
Conversely, other research presents a neurotoxic profile for this compound. One study found that its administration in mice led to a significant reduction in the number of TH-positive dopaminergic neurons in the substantia nigra and the olfactory bulb. mdpi.compreprints.orgnih.gov This loss of dopaminergic neurons is a hallmark of Parkinson's disease. mdpi.com The same study reported that cysteamine (B1669678), the reduced form of cystamine, has been shown to interfere with dopamine, a neurotransmitter crucial for motor, olfactory, and cognitive functions. mdpi.comnih.gov These conflicting findings suggest that the effects of cystamine on the dopaminergic system may be dose-dependent or influenced by the specific experimental model and conditions. mdpi.compreprints.org
Characterization of Behavioral and Olfactory Impairments in Rodent Models
The administration of this compound has been associated with both improvements and impairments in behavioral and olfactory functions in rodent models, reflecting its complex neurobiological effects. In models of Huntington's disease, cystamine treatment has been shown to significantly improve motor performance on tasks like the rotarod test. jneurosci.orgnih.gov
In contrast, studies using this compound to model gastrointestinal disorders have reported significant impairments in motor balance and coordination. mdpi.com In these models, mice treated with this compound showed reduced performance in behavioral tests such as the pole test, beam-walking test, and rotarod test. mdpi.comnih.govresearchgate.net These motor deficits were accompanied by pronounced reductions in odor discrimination abilities, as assessed by the buried-food test. mdpi.comnih.govresearchgate.net The olfactory deficits are particularly relevant as olfactory dysfunction is a common non-motor symptom in neurodegenerative disorders like Parkinson's disease. mdpi.com The observed impairments are linked to the reduction of dopaminergic neurons in the olfactory bulb. mdpi.comnih.gov
Furthermore, some studies have indicated that this compound administration can lead to cognitive impairments. mdpi.com However, other research in a mouse model of Rett syndrome, which is associated with decreased BDNF levels, showed that treatment with cysteamine (the reduced form of cystamine) improved lifespan and motor function. frontiersin.org
Table 2: Behavioral and Olfactory Effects of this compound in Rodent Models
| Model | Behavioral Test | Observed Effect | Reference |
|---|---|---|---|
| Huntington's Disease (R6/2 mice) | Rotarod | Improved motor performance | jneurosci.orgnih.gov |
| Gastrointestinal Disorder Model (mice) | Pole Test, Beam-Walking Test, Rotarod Test | Impaired motor balance and coordination | mdpi.comnih.gov |
| Gastrointestinal Disorder Model (mice) | Buried-Food Test | Reduced odor discrimination | mdpi.comnih.govresearchgate.net |
| Gastrointestinal Disorder Model (mice) | Y-maze Test | Cognitive impairments | mdpi.comnih.gov |
Studies on the Gut-Brain Axis Modulation in Gastrointestinal Disorder Models
This compound is a well-established agent for inducing duodenal ulcers in rodent models, making it a valuable tool for studying the gut-brain axis. mdpi.comnih.gov The administration of this compound leads to hypersecretion of gastric acid and gastrin, resulting in inflammation of the gastrointestinal tract. mdpi.com This gut inflammation can, in turn, affect brain function and behavior.
Research has shown that the gastrointestinal disorder induced by this compound in mice can lead to significant neurobiological impairments that mirror symptoms of Parkinson's disease, including motor deficits and dopaminergic neuronal loss. mdpi.com This suggests a strong link between gut pathology and central nervous system dysfunction. Furthermore, this compound-induced ulceration can disrupt the gut-brain axis, contributing to behavioral abnormalities such as anxiety. mdpi.com Studies have shown that this compound administration can induce an anxiety-like phenotype in experimental animals, which correlates with reduced neuronal density and increased microglial activation in the hippocampus. mdpi.com Interestingly, treatment with omeprazole, a proton pump inhibitor, was found to mitigate the anxiety-related behaviors in this mouse model of GI disorder. nih.gov
The ability of cystamine to cross the blood-brain barrier further complicates the interpretation of its effects on the gut-brain axis, as it can directly influence the central nervous system in addition to its peripheral effects on the gut. mdpi.com
Modulation of Inflammatory and Immune Responses in Animal Systems
This compound has demonstrated notable modulatory effects on inflammatory and immune responses in various animal models. Its anti-inflammatory properties are a key aspect of its therapeutic potential. researchgate.net In a rat model of inflammatory bowel disease, cystamine was shown to reduce inflammation. caymanchem.com Similarly, in a study on broiler chickens challenged with Clostridium perfringens, dietary cysteamine hydrochloride protected against inflammation and mucosal barrier disruption. nih.gov
The anti-inflammatory effects of cystamine are thought to be mediated, in part, by its ability to increase intracellular levels of cysteine and glutathione, which have antioxidant properties. researchgate.net By mitigating oxidative stress, cystamine can help to dampen the inflammatory cascade. researchgate.net In a mouse model of amyotrophic lateral sclerosis (ALS), cystamine treatment was found to reduce microglial activation, a key component of the neuroinflammatory response in the central nervous system. frontiersin.org
Furthermore, research has explored the anti-inflammatory effects of novel cystamine-derived compounds. For example, new ibuprofen-cystamine salts have been synthesized and shown to be effective in reducing inflammatory responses induced by lipopolysaccharide in macrophage cells. nih.gov In a mouse model of atherosclerosis, cysteamine treatment reduced the expression of proinflammatory cytokines and chemokines in the liver, suggesting a systemic anti-inflammatory effect. ahajournals.org
Assessment of Anti-inflammatory Effects in Rodent Models of Inflammatory Bowel Disease
Cystamine has been investigated for its potential therapeutic effects in rodent models of inflammatory bowel disease (IBD). In a study utilizing a rat model where colitis was induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), cystamine demonstrated a significant anti-inflammatory effect. researchgate.netnih.gov The administration of cystamine to the TNBS-treated rats resulted in a markedly less severe form of colitis. researchgate.netnih.gov
This amelioration of disease severity was quantified through both macroscopic and microscopic scoring of the colon. researchgate.netnih.gov The TNBS group treated with cystamine showed significantly lower inflammation scores compared to the untreated TNBS group. researchgate.netnih.gov The beneficial effects of cystamine were associated with a reduction in key inflammatory mediators. Specifically, treatment led to a decrease in the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov
Furthermore, the mechanism of action appears to be linked to the inhibition of transglutaminase type 2 (TG2), an enzyme implicated in inflammatory pathways. researchgate.netnih.gov The study observed that the anti-inflammatory effects of cystamine were accompanied by a decrease in TG activity and TG2 expression in the colonic tissue. researchgate.netnih.gov These findings present the first evidence that cystamine can reduce the severity of experimentally induced colitis in a rat model, suggesting its potential as a therapeutic agent for IBD. researchgate.netnih.gov
Table 1: Effect of Cystamine on Colitis Severity and Inflammatory Markers in TNBS-Induced IBD Rat Model
| Parameter | TNBS Group (Untreated) | TNBS-Cystamine Group | P-value |
|---|---|---|---|
| Macroscopic Score | 3.28 ± 0.95 | 0.43 ± 0.78 | <0.05 |
| Microscopic Score | 19.25 ± 6.04 | 6.62 ± 12.01 | <0.05 |
| TG Activity | Significantly Increased | Decreased vs. TNBS | <0.05 |
| TNF-α Levels | Significantly Increased | Decreased vs. TNBS | <0.05 |
| IL-6 Levels | Significantly Increased | Decreased vs. TNBS | <0.05 |
Data derived from a study on a rat model of IBD. researchgate.netnih.gov
Impact on Immune Function and Intestinal Barrier in Animal Nutrition Studies
In the field of animal nutrition, cysteamine hydrochloride (CSH), often in a coated form to ensure stability and targeted release, has been studied for its positive effects on gut health and immunity, particularly in livestock facing challenges such as weaning stress or pathogenic exposure.
Studies in weaned pigs have shown that dietary supplementation with coated cysteamine can bolster immune function and the integrity of the intestinal barrier. nih.gov For instance, in pigs challenged with diquat (B7796111) to induce oxidative stress, cysteamine supplementation enhanced the levels of immunoglobulins, such as IgG, and improved intestinal barrier function. nih.gov This was evidenced by an increasing trend in villus height and the expression of tight junction proteins like zonula occludens-1 (ZO-1) and Occludin in the jejunum. nih.gov
Similarly, in broiler chickens, dietary CSH has been shown to protect against the negative effects of pathogens like Clostridium perfringens. researchgate.netnih.gov Chickens challenged with C. perfringens experienced disruption of the intestinal mucosal barrier, but CSH supplementation helped to counteract this by upregulating the expression of genes related to the cytoskeleton and tight junctions, including claudin-1 and zona occludens protein-2. researchgate.net The supplementation also led to a decrease in serum inflammatory markers like IL-1β, IL-6, and TNF-α, which were elevated by the bacterial challenge. researchgate.netnih.gov Furthermore, research in broilers indicates that CSH can enhance antibody production, contributing to improved mucosal immune responses. mdpi.com
Table 2: Effects of Cysteamine Hydrochloride (CSH) on Intestinal and Immune Parameters in Broilers Challenged with Clostridium perfringens
| Parameter | Challenged Control (PC) | PC + CSH Supplementation | Outcome |
|---|---|---|---|
| Serum IL-1β | Increased | Decreased | Linear decrease with dose nih.gov |
| Serum IL-6 | Increased | Decreased | nih.gov |
| Serum TNF-α | Increased | Decreased | Linear & Quadratic decrease with dose nih.gov |
| Claudin-1 mRNA | Downregulated | Partially Compensated | researchgate.net |
| ZO-2 mRNA | Downregulated | Partially Compensated | researchgate.net |
Data based on studies in broiler chickens. researchgate.netnih.gov
Antimicrobial and Antivirulence Mechanisms in Infection Models
Potentiation of Antibiotic Efficacy in Mouse Models of Bacterial Infection
Cysteamine and its oxidized disulfide form, cystamine, have demonstrated the ability to enhance the effectiveness of conventional antibiotics in preclinical models of bacterial infection. researchgate.netnih.govnih.gov This potentiation effect has been observed against challenging pathogens like Pseudomonas aeruginosa. researchgate.netnih.govnih.gov
In mouse models of infection, such as the neutropenic thigh and lung infection models, cysteamine has been shown to work synergistically with antibiotics. nih.gov For example, intravenous administration of cysteamine potentiated the activity of the fluoroquinolone ciprofloxacin (B1669076) against a multidrug-resistant (MDR) strain of P. aeruginosa. nih.gov Similarly, it enhanced the efficacy of the aminoglycoside tobramycin (B1681333) in a lung infection model. nih.gov The mechanism is believed to involve the disruption of the bacterial redox balance, making the pathogen more susceptible to the killing effects of reactive oxygen and nitrogen species, and consequently, to antibiotics. researchgate.netnih.gov This approach could be valuable for overcoming antibiotic resistance and improving therapeutic outcomes for difficult-to-treat infections. researchgate.netnih.gov
Investigation of Antivirulence Properties, including Pigment Production Inhibition
Beyond direct antimicrobial action, cysteamine exhibits significant antivirulence properties by disrupting the production of factors that bacteria use to cause disease. nih.govnih.govresearchgate.netfrontiersin.org This has been extensively studied in P. aeruginosa. One of the most notable effects is the inhibition of pigment production. nih.govnih.gov
Cysteamine markedly inhibits the production of pyocyanin, a blue-green phenazine (B1670421) pigment that is a key virulence factor for P. aeruginosa, contributing to its pathogenicity. nih.govresearchgate.netfrontiersin.org It also lowers the production of the fluorescent green-yellow siderophore, pyoverdine, which is crucial for iron acquisition and virulence. nih.govresearchgate.netfrontiersin.org Furthermore, research indicates that cysteamine can inhibit the production of hydrogen cyanide (HCN), another toxic virulence factor, and can impair bacterial chemotaxis. nih.govresearchgate.netfrontiersin.org By targeting these virulence mechanisms, cysteamine can disarm the pathogen, potentially reducing the severity of infection and the damage to host tissues, which was observed through reduced toxicity of secreted factors in a Galleria mellonella infection model. nih.govresearchgate.net
Table 3: Antivirulence Effects of Cysteamine on Pseudomonas aeruginosa
| Virulence Factor/Process | Effect of Cysteamine Treatment | Reference(s) |
|---|---|---|
| Pyocyanin Production | Lowered/Inhibited | nih.govresearchgate.netfrontiersin.org |
| Pyoverdine Production | Lowered | nih.govresearchgate.netfrontiersin.org |
| Hydrogen Cyanide (HCN) Production | Inhibited | nih.govresearchgate.net |
| Chemotaxis | Impaired | nih.govresearchgate.netfrontiersin.org |
Studies on Gastrointestinal Physiology and Pathology in Animal Models
Mechanisms of Gastric Ulcer Induction and Hypersecretion in Experimental Rodents
While showing therapeutic potential in other contexts, cysteamine is well-documented as a potent ulcerogenic agent, particularly in inducing duodenal ulcers in rats. sbmu.ac.irresearchgate.net This property makes it a reliable compound for creating experimental models to study the pathogenesis of duodenal ulceration. sbmu.ac.ir The exact mechanisms are multifaceted but are known to involve an imbalance between aggressive and defensive factors in the gastrointestinal mucosa. researchgate.net
One of the primary mechanisms is the powerful stimulation of gastric acid hypersecretion. researchgate.netnih.gov Studies have shown that cysteamine administration leads to a significant increase in gastric acid and pepsin output. researchgate.net This is coupled with a decrease in the defensive mechanisms of the duodenum, such as the inhibition of alkaline mucus secretion from Brunner's glands. researchgate.net
Further investigation into the molecular mechanisms has revealed that cysteamine is a powerful activator of specific carbonic anhydrase (CA) isozymes in the gastric mucosa, namely CA I, CA II, and CA IV. nih.gov The activation of CA II and CA IV, which are crucial for providing the H+ ions for hydrochloric acid (HCl) production in parietal cells, could explain the profound acid hypersecretion induced by cysteamine. nih.gov Additionally, the activation of CA I is suggested to be involved in the vasoconstrictive process, which could lead to a decrease in duodenal mucosal blood flow, further compromising mucosal integrity and contributing to ulcer formation. nih.gov
Effects on Somatostatin (B550006) Concentrations in Central Nervous System
This compound and its reduced form, cysteamine, have been extensively studied for their ability to deplete somatostatin (SS) in the central nervous system (CNS) of preclinical models. sigmaaldrich.comnih.gov This effect is a cornerstone of its use in research to understand the physiological roles of somatostatin. sigmaaldrich.comnih.gov The administration of cysteamine hydrochloride has been shown to cause a rapid, widespread, and largely reversible depletion of somatostatin-like immunoreactivity (SLI) in various regions of the rat brain and spinal cord. nih.gov
Research indicates that the depletion of somatostatin is dose-dependent and occurs within hours of administration. nih.gov Studies in rats have demonstrated that subcutaneous injection of cysteamine hydrochloride leads to a significant reduction of SLI in the retina, brain, and cervical spinal cord. nih.gov The effect is observable at doses of 30 mg/kg and higher, with the depletion being largely reversible within one week. nih.gov The extent of depletion varies across different CNS regions, with the cervical spinal cord showing a 65% reduction and the cerebral cortex a 38% reduction 24 hours after a 300 mg/kg subcutaneous dose. nih.gov
The mechanism of somatostatin depletion has been investigated in vitro using synaptosomes from the rat brain. These studies suggest that the process is initiated by a high-affinity uptake of cysteamine. nih.gov The reduction in somatostatin levels is dose-dependent, with maximal depletion observed at a concentration of 300 µM. nih.gov It has been shown that different molecular forms of somatostatin are affected to varying degrees, with somatostatin-14 being the most significantly reduced. nih.gov
The following tables present detailed findings from various preclinical studies on the effects of this compound on somatostatin concentrations in the central nervous system.
Table 1: Effect of Subcutaneous this compound on Somatostatin-Like Immunoreactivity (SLI) in Rat CNS
| Brain Region | SLI Depletion (%) | Time Post-Injection (hours) |
| Frontal Cortex | 23% | 4 |
| Frontal Cortex | 25% | 24 (repeated dose) |
| Hippocampus | No significant reduction | 4 and 24 |
| Hypothalamus | 29% | 4 |
| Hypothalamus | 54% | 24 (single dose) |
| Hypothalamus | 63% | 24 (repeated dose) |
| Cervical Spinal Cord | 65% | 24 |
Data sourced from studies evaluating single (300 mg/kg) and repeated (100 mg/kg daily) subcutaneous administrations. nih.gov
Table 2: Effect of Centrally Administered Cysteamine on Somatostatin-Like Immunoreactivity (SLI) in Rat Brain
Data reflects findings after seven daily infusions into the lateral ventricle or dorsal hippocampus. nih.gov
The depletion of somatostatin in the CNS by cysteamine has been linked to various behavioral and physiological changes in preclinical models. For instance, a reduction in somatostatin-positive cells in the cortical and hippocampal regions of Sprague-Dawley rats has been associated with motor deficits and memory impairments. mdpi.compreprints.org Furthermore, the reduction of somatostatin levels has been proposed as a mechanism contributing to olfactory impairments and anxiety-related behaviors in experimental animals. mdpi.com The ability of cysteamine to cross the blood-brain barrier and suppress the synthesis and release of somatostatin from the hypothalamus is a key aspect of its action. animbiosci.org This depletion effect is not only observed in rodents but has also been noted in other animal models, such as sheep, where dietary supplementation significantly reduced plasma somatostatin concentrations. animbiosci.org
Advanced Analytical Approaches for Cystamine Hydrochloride and Its Metabolites
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of cystamine (B1669676) hydrochloride and confirming its identity.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the cystamine hydrochloride molecule, thereby confirming its structural integrity. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds.
In the solid state, the IR spectrum of this compound is influenced by its molecular structure and crystalline arrangement. Key vibrational modes are used to confirm the presence of its primary functional groups. For instance, the N-H stretching of the primary amine group is typically observed around 3400 cm⁻¹. researchgate.net The presence of the amine salt is indicated by N-H stretching vibrations in the 2800-3000 cm⁻¹ range, while N-H bending vibrations appear near 1600 cm⁻¹. researchgate.net The crucial C-S stretching vibrations are also identifiable and serve as characteristic modes for predicting the binding behavior of the compound, particularly in complexes. researchgate.net
When hydrochloride salts like this compound are analyzed using the potassium bromide (KBr) pellet method, ion exchange between the chloride ions of the sample and the bromide ions of the matrix can occur, potentially altering the spectrum. shimadzu.com Therefore, using a potassium chloride (KCl) pellet or an ATR (Attenuated Total Reflectance) technique can provide a more accurate spectrum without such interference. shimadzu.com
A summary of key IR absorption bands for cystamine and its related forms is provided below.
| Functional Group | Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Reference |
| Primary Amine (R-NH₂) | N-H Stretch | 3400 | researchgate.net |
| Amine Salt (R-NH₃⁺) | N-H Stretch | 2800 - 3000 | researchgate.net |
| Amine | N-H Bend | 1600 - 1635 | researchgate.net |
| Carbon-Sulfur | C-S Stretch | Varies | researchgate.net |
| Sulfhydryl (in Cysteamine) | S-H Stretch | 2340 - 2360 | researchgate.net |
This table was created by the author of this article, based on data from the cited sources.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous identification and purity assessment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of cystamine dihydrochloride (B599025) in a solvent like D₂O (deuterium oxide) shows distinct signals for the two types of methylene (B1212753) protons (-CH₂-). The protons of the methylene group adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺) and the methylene group adjacent to the sulfur atom (-S-CH₂-) appear at different chemical shifts. For example, in D₂O, the -CH₂-NH₃⁺ protons may appear around 3.42 ppm, while the -S-CH₂- protons appear at approximately 3.05 ppm. chemicalbook.com The integration of these signals confirms the ratio of protons in the molecule, and the simplicity of the spectrum is indicative of the molecule's symmetry.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For cystamine dihydrochloride, two distinct signals are expected, corresponding to the two non-equivalent carbon atoms. The chemical shifts in the ¹³C NMR spectrum can help distinguish between the N-bound and S-bound carbons in the structure. researchgate.netchemicalbook.com These spectra are critical for confirming the identity of the compound and assessing its purity by detecting signals from potential impurities. lumiprobe.comchemicalbook.com
The following table summarizes typical NMR data for cystamine dihydrochloride.
| Nucleus | Assignment | Approximate Chemical Shift (δ) in D₂O (ppm) | Reference |
| ¹H | -CH₂-N | 3.42 | chemicalbook.com |
| ¹H | -CH₂-S | 3.05 | chemicalbook.com |
| ¹³C | -CH₂-N | Data Varies | researchgate.netchemicalbook.com |
| ¹³C | -CH₂-S | Data Varies | researchgate.netchemicalbook.com |
This table was created by the author of this article, based on data from the cited sources.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are the cornerstone for separating this compound from its metabolites and other related substances, as well as for its precise quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is widely used for the quality control and analysis of this compound. Reversed-phase HPLC (RP-HPLC) is a common approach for the simultaneous determination of cystamine and its reduced form, cysteamine (B1669678). nih.gov
To achieve effective separation, especially for polar compounds like cysteamine and cystamine, an ion-pairing agent such as sodium 1-heptanesulfonate (NaHpSO) is often added to the mobile phase. nih.govresearchgate.net This improves chromatographic performance and resolution on a C18 column. researchgate.net A typical mobile phase might consist of an aqueous solution containing the ion-pairing agent and an organic modifier like acetonitrile. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector at a wavelength around 215 nm. nih.govresearchgate.net
Validated HPLC methods are characterized by their specificity, linearity, accuracy, and precision, with defined limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For instance, a validated RP-HPLC method reported LOD values of 0.032 µg/mL for cysteamine and 1.63 µg/mL for cystamine. nih.gov Such methods provide a reliable analytical approach for quality control in production processes. google.com
| Parameter | Example HPLC Method Conditions | Reference |
| Column | Gemini C18 (250 mm × 4.6 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase | 85:15 (v/v) 4 mM NaHpSO in 0.1% phosphoric acid:acetonitrile | nih.govresearchgate.net |
| Detector | UV at 215 nm | nih.govresearchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | google.com |
| LOQ (Cysteamine) | 0.97 µg/mL | nih.gov |
| LOQ (Cystamine) | 4.95 µg/mL | nih.gov |
This table was created by the author of this article, based on data from the cited sources.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter analysis times. These features make it particularly suitable for the analysis of cystamine and its primary metabolite, cysteamine, in complex biological matrices or pharmaceutical formulations. mdpi.com
UPLC systems, often coupled with photodiode array (PDA) or tandem mass spectrometry (UPLC-MS/MS) detectors, allow for the highly specific and simultaneous detection of both cysteamine and cystamine in as little as six minutes. mdpi.comresearchgate.net A typical UPLC method utilizes a sub-2 µm particle column (e.g., ACQUITY BEH C18, 1.7 µm) and a gradient mobile phase, which might include an ion-pairing agent like sodium 1-heptane sulfonate. mdpi.com The use of UPLC-MS/MS is particularly powerful, as it combines the separation efficiency of UPLC with the high selectivity of a tandem mass detector, allowing for unambiguous quantification even in the presence of degradation products. elsevier.es This method is crucial for stability studies of formulations and for pharmacokinetic analyses in biological samples. mdpi.commdpi.com
| Parameter | Example UPLC Method Conditions | Reference |
| System | ACQUITY UPLC H-Class System | mdpi.com |
| Column | ACQUITY BEH C18 (2.1 × 50 mm, 1.7 µm) | mdpi.com |
| Mobile Phase | Gradient of aqueous 4 mM sodium heptane (B126788) sulfonate and acetonitrile | mdpi.com |
| Detector | PDA (215 nm for cysteamine, 244 nm for cystamine) or MS/MS | mdpi.com |
| Analysis Time | ~6 minutes | mdpi.com |
This table was created by the author of this article, based on data from the cited sources.
Biochemical Assays for Thiol and Disulfide Detection
Biochemical assays are essential for quantifying the total amount of thiols (like cysteamine) and disulfides (like cystamine) in a sample, providing insight into the redox state.
One of the most well-known methods for quantifying free thiols is the use of 5,5'-dithiobis-(2-nitrobenzoic acid), also known as DTNB or Ellman's reagent. tandfonline.comtubitak.gov.tr DTNB reacts with sulfhydryl groups to produce a yellow-colored compound, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically. tandfonline.com
More recently, an automated method has been developed to measure dynamic thiol-disulfide homeostasis. tubitak.gov.tr This approach first measures the native thiol (NT) content directly. Then, the sample is treated with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to reduce all disulfide bonds to free thiols. tubitak.gov.trnih.gov A second measurement then determines the total thiol (TT) concentration. The disulfide concentration can then be calculated by subtracting the native thiol concentration from the total thiol concentration and dividing by two.
Another sensitive method involves an enzyme-based assay. In this system, thiols reduce a disulfide-inhibited derivative of the enzyme papain, which stoichiometrically releases the active enzyme. thermofisher.comthermofisher.com The activity of the released papain is then measured using a chromogenic substrate, providing an amplified signal that allows for the detection of very low levels of thiols. thermofisher.comthermofisher.com To measure protein thiols or other less accessible thiols, the disulfide cystamine can be added to the reaction. Cystamine undergoes an exchange reaction with the protein thiol, producing cysteamine, which is a small, mobile thiol that can then be easily detected by the papain system. thermofisher.com This makes the assay versatile for different types of thiol-containing samples.
Utilization of Ellman’s Reagent for Thiol Measurement
Ellman's reagent, chemically known as 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, is a highly effective and widely used water-soluble compound for the quantitative measurement of free sulfhydryl (thiol) groups. fishersci.combroadpharm.com While cystamine is a disulfide, this assay is fundamental for quantifying its reduced form and primary active metabolite, cysteamine (a thiol), in various samples. rsc.org The method is a colorimetric assay prized for its specificity to -SH groups at neutral pH, rapid reaction time, and the high molar extinction coefficient of its product. fishersci.com
The underlying principle of the assay involves the reaction of DTNB with a free sulfhydryl group. fishersci.com This reaction cleaves the disulfide bond in DTNB, yielding a mixed disulfide (between the original thiol and one half of the DTNB molecule) and one molecule of 2-nitro-5-thiobenzoic acid (TNB). fishersci.comnih.gov In aqueous solutions at a pH between 7.6 and 8.6, the TNB molecule ionizes to the TNB²⁻ dianion, which exhibits a distinct yellow color. fishersci.comwikipedia.org
The concentration of the thiol in the sample is determined by measuring the absorbance of the yellow TNB²⁻ product using a spectrophotometer at a wavelength of 412 nm. wikipedia.orgnih.gov The quantification can be achieved either by comparing the absorbance to a standard curve prepared with a known thiol-containing compound, such as cysteine, or by direct calculation using the molar extinction coefficient of TNB. fishersci.combroadpharm.com The widely accepted molar extinction coefficient for TNB at 412 nm and pH 8.0 is 14,150 M⁻¹cm⁻¹. fishersci.comwikipedia.org
| Parameter | Description | Value/Details | Reference |
|---|---|---|---|
| Reagent | The chemical used to react with thiols. | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | fishersci.comwikipedia.org |
| Analyte | The target functional group being measured. | Free sulfhydryl (thiol) groups (e.g., in cysteamine) | fishersci.comrsc.org |
| Reaction Product | The chromogenic molecule that is quantified. | 2-nitro-5-thiobenzoic acid (TNB) | fishersci.comwikipedia.org |
| Detection Wavelength | The wavelength of maximum absorbance for the chromogenic product. | 412 nm | wikipedia.orgnih.gov |
| Molar Extinction Coefficient (ε) | A measure of how strongly the product absorbs light at the detection wavelength. | 14,150 M⁻¹cm⁻¹ at pH 8.0 | fishersci.comnih.gov |
| Optimal pH | The pH range for stable color development. | 7.6 - 8.6 | fishersci.com |
Iodometric Method for Purity Determination
Iodometric titration is a reliable and established titrimetric method used to determine the purity of cystamine dihydrochloride. myskinrecipes.comnuph.edu.ua This technique is a form of indirect titration. The method relies on the oxidation of cystamine by a known excess of an oxidizing agent. nuph.edu.uamoca.net.ua The amount of unreacted oxidant is then determined by reacting it with potassium iodide (KI) to liberate iodine (I₂). moca.net.ua Finally, the liberated iodine is titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until a colorless endpoint is reached, often using a starch indicator. moca.net.uaresearchgate.net
One specific application of this method uses diperoxyadipic acid (DPAA) as the primary oxidant. nuph.edu.ua The procedure involves the smooth, stoichiometric oxidation of cystamine by an excess of DPAA in an aqueous solution at a pH of 7.5-8.0. nuph.edu.ua After the oxidation of cystamine is complete (typically after about 10 minutes), the solution is acidified, and potassium iodide is added. moca.net.ua The excess DPAA oxidizes the iodide ions to iodine. moca.net.ua This liberated iodine is then quantified by titration with sodium thiosulfate. moca.net.ua A parallel control titration without the cystamine sample is performed to determine the initial amount of DPAA. researchgate.net The purity of the this compound sample is calculated based on the difference in the volume of sodium thiosulfate consumed in the blank and the sample titrations. This method has been shown to yield accurate and reproducible results, with recovery rates for similar analytes ranging from 99.6% to 100.4%. moca.net.uaresearchgate.net
| Step | Reaction | Purpose | Reference |
|---|---|---|---|
| 1. Oxidation | Cystamine + DPAA (excess) → Oxidized Cystamine + DPAA (remaining) | To quantitatively react the analyte with a known excess of an oxidizing agent. | nuph.edu.ua |
| 2. Liberation of Iodine | DPAA (remaining) + KI (excess) + Acid → I₂ + Reduced DPAA | To produce an amount of iodine stoichiometrically equivalent to the unreacted oxidant. | moca.net.ua |
| 3. Titration | I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ | To quantify the amount of liberated iodine, and thus the amount of unreacted oxidant. | moca.net.ua |
Methodologies for Studying Compound Penetration and Distribution
Understanding the ability of this compound to penetrate biological barriers and its subsequent distribution is critical for developing effective formulations. Ex vivo models are instrumental in these investigations, providing a bridge between simple in vitro tests and complex in vivo studies.
Franz-Type Diffusion Models for Ex Vivo Tissue Permeability Studies
The Franz-type diffusion cell is a widely used in vitro and ex vivo system for evaluating the permeation and absorption of substances across a membrane, including biological tissues like skin or cornea. mdpi.comdiva-portal.org This apparatus provides a standardized and reproducible method for studying transdermal or trans-corneal drug delivery. diva-portal.orgcystinosisresearch.org
A typical static Franz diffusion cell consists of two main compartments: a donor chamber and a receptor chamber, separated by the membrane or tissue being studied. mdpi.comdiva-portal.org The donor chamber holds the formulation containing the active compound (e.g., this compound solution), while the receptor chamber is filled with a receptor medium (e.g., phosphate-buffered saline) maintained at a constant temperature, typically 37°C, to mimic physiological conditions. cystinosisresearch.orgunipr.it The receptor medium is continuously stirred to ensure homogenous distribution of the permeated compound. unipr.it
For cystamine studies, particularly for ocular applications, freshly excised animal corneas (such as porcine or rabbit) are mounted on the Franz cells with the epithelial side facing the donor chamber. cystinosisresearch.orgunipr.it The formulation is applied to the donor chamber, and at predetermined time intervals, samples are withdrawn from the receptor chamber to quantify the amount of cystamine that has permeated the tissue. unipr.it This data is used to calculate key permeability parameters, such as the cumulative amount of drug permeated per unit area and the permeation flux. These studies have been crucial in demonstrating that cystamine's trans-corneal diffusion is highly dependent on factors like the pH and buffering capacity of the formulation. unipr.it
| Component | Description | Example from Research | Reference |
|---|---|---|---|
| Apparatus | Vertical static diffusion cell. | PermeGear Franz cells (9 mm orifice diameter) | cystinosisresearch.org |
| Membrane | Excised biological tissue separating the chambers. | Freshly excised rabbit or porcine corneas | cystinosisresearch.orgunipr.it |
| Donor Formulation | The test solution applied to the outer surface of the tissue. | 0.3 mL of 0.44% cysteamine hydrochloride solution | cystinosisresearch.org |
| Receptor Medium | The solution in the bottom chamber that receives the permeated drug. | ~5 mL of 0.1 M, pH 7.5 phosphate (B84403) buffer solution | cystinosisresearch.org |
| Temperature | Maintained to simulate physiological conditions. | 37°C | unipr.it |
| Sampling | Collection of aliquots from the receptor chamber over time. | 0.3 mL collected at intervals over a 5-hour period | unipr.it |
Evaluation of Excipients and Formulations for Enhanced Compound Bioavailability in Research Models
The bioavailability of cystamine can be limited by its high hydrophilicity and tendency to oxidize. unipr.it Consequently, significant research has focused on evaluating various pharmaceutical excipients and formulation strategies to enhance its stability and penetration across biological membranes, thereby improving its bioavailability. nih.govmdpi.comnih.gov These strategies are often assessed using research models like the Franz diffusion cell. unipr.it
Several types of excipients have been investigated:
Penetration Enhancers: Compounds that reversibly disrupt the barrier function of tissues like the cornea can enhance drug permeation. For instance, benzalkonium chloride (BAC), a common antimicrobial preservative, has been shown to significantly increase the trans-corneal diffusion of cysteamine. unipr.it
Chelating Agents: Disodium edetate (EDTA) has been studied for its dual role. While it did not directly enhance trans-corneal diffusion in some studies, it proved essential for improving the chemical stability of cysteamine in solution by chelating metal ions that catalyze its oxidation. unipr.itnih.gov
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules. Alpha-cyclodextrin (α-CD) has been shown to notably promote the trans-corneal diffusion of cysteamine, with a 5.5% α-CD formulation achieving a four-fold higher penetration compared to a BAC-containing formulation in one study. unipr.it
Polymeric Carriers and Nanoparticles: Encapsulating cysteamine into delivery systems like polymeric microspheres or nanoparticles is a key strategy to protect it from degradation and provide sustained release. cystinosisresearch.orgnih.govomicsonline.org Studies with spray-dried poly(lactic-co-glycolic acid) (PLGA) microspheres have demonstrated improved cysteamine stability and sustained release over 24 hours. cystinosisresearch.org
Comparative bioavailability studies have also been conducted on different salt forms of cysteamine, such as the hydrochloride, bitartrate, and phosphocysteamine. nih.govnih.gov While some forms were suggested to have better tolerance or bioavailability, pharmacokinetic studies in healthy volunteers found no significant statistical difference in the relative bioavailability (as measured by AUC) among the three salts. nih.govnih.gov
| Formulation/Excipient | Effect on Permeation/Stability | Research Finding | Reference |
|---|---|---|---|
| Benzalkonium Chloride (BAC) | Enhances Permeation | Significantly increased the trans-corneal diffusion of cysteamine. | unipr.it |
| Disodium Edetate (EDTA) | Enhances Stability | Did not enhance permeation but was essential for preventing cysteamine oxidation in solution. | unipr.it |
| Alpha-Cyclodextrin (α-CD) | Enhances Permeation | A 5.5% α-CD solution resulted in a 4-fold higher penetration compared to a BAC formulation. | unipr.it |
| PLGA Microspheres | Sustained Release & Enhanced Stability | Encapsulation improved stability to 7 weeks (vs. 1 week for aqueous solution) and provided 24-hour release. | cystinosisresearch.org |
| pH Adjustment | Affects Permeation & Stability | Trans-corneal diffusion is favored at pH 7.4 over 4.2, while stability is better at acidic pH. | unipr.it |
Emerging Research Frontiers and Methodological Considerations for Cystamine Hydrochloride Studies
Development of Novel Delivery Systems for Enhanced Research Applications
To refine the utility of cystamine (B1669676) hydrochloride in experimental models, researchers are focusing on novel delivery systems that allow for more controlled and targeted administration. These systems are crucial for improving the reproducibility of research findings and for exploring localized effects of the compound.
Microencapsulation is a process where an active substance is coated with or entrapped within another material, forming microparticles. This technology offers significant potential for preclinical studies involving cystamine hydrochloride by enabling controlled, sustained release of the compound over time. By protecting the encapsulated agent from degradation and allowing for a pre-programmed release profile, microencapsulation can help maintain consistent concentrations of cystamine or its active form, cysteamine (B1669678), in animal models. This approach can reduce the need for frequent administration and minimize fluctuations in compound levels, thereby providing more reliable data in long-term studies. The mechanisms governing release from these microparticles can be tailored and include diffusion, dissolution, osmosis, and erosion of the polymer matrix. While specific studies on the microencapsulation of this compound are not widespread, the principles of this technology are being applied to a variety of research compounds to improve their therapeutic efficacy and delivery to target sites in vivo.
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are being extensively investigated as vehicles for the topical delivery of this compound. These formulations are particularly relevant for ophthalmic research. Hydrogels can be designed to be pH- or temperature-sensitive, allowing for the controlled release of the entrapped compound. For instance, this compound has been used as a cross-linking agent in the development of hyaluronic acid-based hydrogels. nih.govresearchgate.netresearchgate.net These hydrogels can be engineered to degrade in the presence of specific biological triggers, such as glutathione (B108866), releasing the active compound at the target site. nih.gov
A significant application of this technology is the development of drug-eluting contact lenses. By incorporating cystamine (or its reduced form, cysteamine) into a hydrogel matrix, a contact lens can act as a reservoir, providing sustained release of the compound directly to the cornea. This method offers a substantial advantage over traditional eye drops by increasing the residence time of the drug on the ocular surface and improving its bioavailability. This approach is being explored to overcome the limitations of frequent instillations required with conventional topical solutions in research settings.
Comparative Biochemical and Cellular Studies with Related Aminothiols
To better understand the specific actions of this compound, researchers are conducting comparative studies with other aminothiols. These studies help to elucidate the roles of the disulfide bond and the free thiol group in the observed biological effects.
Cystamine, as a disulfide, is often compared to its reduced form, cysteamine, which is an aminothiol (B82208). In the reducing environment of a cell, cystamine is readily converted to two molecules of cysteamine. nih.govresearchgate.net This conversion is a critical aspect of its biological activity. Comparative studies have shown that both compounds can increase intracellular levels of cysteine and glutathione, thereby bolstering the cell's antioxidant capacity. frontiersin.org However, the kinetics and magnitude of this effect can differ. For example, treatment of cells with cysteamine can lead to a more rapid increase in cysteine levels compared to cystamine. frontiersin.org
When compared to other thiols like N-acetylcysteine (NAC), cysteamine has been shown to be more potent in elevating intracellular cysteine levels. frontiersin.org Studies on their radioprotective properties have revealed that both cystamine and cysteamine are effective, but their efficacy can vary depending on the experimental conditions, such as oxygen levels. nih.gov For instance, cystamine has been found to offer robust protection in both oxygen-rich and hypoxic conditions, whereas cysteamine's efficacy is significantly reduced in hypoxic environments. nih.gov These comparative data are crucial for interpreting experimental results and understanding the specific contributions of different aminothiols to cellular processes.
Table 1: Comparative Effects of Cystamine and Cysteamine
| Feature | Cystamine | Cysteamine |
|---|---|---|
| Chemical Form | Disulfide (RSSR) | Thiol (RSH) |
| Cellular Conversion | Reduced to cysteamine | Active form |
| Effect on Cysteine Levels | Increases levels after conversion | Rapidly increases levels |
| Radioprotection in Hypoxia | Effective | Minimally effective |
| Transglutaminase Inhibition | Allosteric inhibitor | Competitive inhibitor |
Investigations into Inter-Compound Interactions and Their Mechanistic Implications in Research Systems
The biological effects of this compound are not solely dependent on its intrinsic properties but also on its interactions with other molecules within a biological system. A primary interaction is its reduction to cysteamine, a process that involves thiol-disulfide exchange reactions with intracellular thiols, most notably glutathione. wikipedia.org This interaction is mechanistically significant as it links the action of cystamine to the cellular redox state.
Cystamine and its reduced form, cysteamine, are known to interact with and inhibit transglutaminases, a family of enzymes involved in protein cross-linking. frontiersin.orgnih.gov The mechanism of this interaction differs between the two forms: cystamine acts as an allosteric inhibitor by promoting the formation of a disulfide bond within the enzyme, while cysteamine acts as a competitive inhibitor. nih.gov This differential inhibition provides a valuable tool for researchers to probe the function of transglutaminases in various preclinical models of disease. researchgate.netnih.gov
Furthermore, the administration of cystamine can lead to the formation of mixed disulfides, such as the cysteamine-cysteine mixed disulfide. nih.gov This hybrid molecule can then utilize cellular amino acid transporters to enter cells, where it is subsequently reduced to release cysteamine and cysteine. This represents an important pathway for the cellular uptake and subsequent activity of the compound. Understanding these inter-compound interactions is essential for accurately interpreting the results of preclinical studies and for elucidating the complete mechanism of action of this compound.
Exploration of Structure-Activity Relationships within the Disulfide and Thiol Forms
The relationship between the chemical structure of cystamine and its biological activity is a key area of investigation. The presence of the disulfide bond in cystamine, in contrast to the free sulfhydryl (thiol) group in cysteamine, is the primary determinant of their distinct chemical properties and biological activities.
The disulfide bond makes cystamine the oxidized form. For it to become active in many biological contexts, it must be reduced to cysteamine. This conversion is a critical step in its mechanism of action. The structure-activity relationship is clearly illustrated by their different modes of inhibiting transglutaminase, as mentioned previously. nih.gov Cystamine's ability to promote an allosteric disulfide bond in the enzyme is a direct consequence of its own disulfide structure, a mechanism unavailable to the thiol form, cysteamine. nih.gov
In the context of radioprotection, the differing efficacy of cystamine and cysteamine under hypoxic versus aerated conditions also points to a clear structure-activity relationship. nih.gov The chemical properties of the disulfide and thiol forms dictate how they interact with reactive oxygen species generated by ionizing radiation, leading to different protective outcomes depending on the oxygen concentration. nih.govnih.gov Dithiols, in general, have an advantage over monothiols in that the products of trans-thiolation can be rapidly cleaved through the formation of intramolecular disulfide bonds. acs.org The study of these relationships helps in understanding why cystamine and cysteamine, despite being closely related, can have distinct or context-dependent biological effects.
Integration of Omics Technologies for Comprehensive Mechanistic Delineation in Preclinical Research Models
To gain a more holistic understanding of the biological effects of this compound, researchers are increasingly turning to 'omics' technologies. These high-throughput methods, including proteomics, metabolomics, and transcriptomics, allow for a broad and unbiased analysis of molecular changes within a biological system in response to the compound.
Proteomics , the large-scale study of proteins, has been used to investigate the anti-apoptotic effects of cystamine. In one study using macrophages from a lupus-prone mouse model, two-dimensional gel electrophoresis revealed that cystamine induced a differential protein expression pattern compared to a control. nih.gov The identified proteins were involved in pathways related to mitochondrial apoptosis, oxidative stress, and MAP kinase signaling. nih.gov Specifically, cystamine was found to decrease the levels of the pro-apoptotic proteins Bax and Apaf-1 and increase the levels of the anti-apoptotic protein Bcl-2. nih.gov
Metabolomics , the study of small molecule metabolites, has been applied to investigate the effects of chronic cysteamine administration in rats. nih.gov Using nuclear magnetic resonance (NMR)-based analysis of urine and serum, researchers identified significant metabolic perturbations. nih.gov These included changes in metabolites related to gut microbial metabolism and energy metabolism, suggesting that cysteamine supplementation can have systemic effects beyond its direct cellular actions. nih.gov While this study used cysteamine, its findings are highly relevant for understanding the downstream effects of cystamine, given its conversion to cysteamine in vivo.
The integration of these omics data provides a powerful, systems-level view of the pathways modulated by this compound. This comprehensive approach is invaluable for identifying novel mechanisms of action, discovering potential biomarkers of its effects, and generating new hypotheses for future research in preclinical models.
Table 2: Omics Technologies in Cystamine/Cysteamine Research
| Omics Technology | Research Focus | Key Findings |
|---|---|---|
| Proteomics | Anti-apoptotic effects of cystamine on macrophages | Altered expression of proteins in mitochondrial apoptosis and oxidative stress pathways. nih.gov |
| Metabolomics | Systemic effects of chronic cysteamine supplementation | Perturbation of energy metabolism and modulation of gut microbial metabolism. nih.gov |
Q & A
Q. What are the key physicochemical properties and identification methods for cystamine dihydrochloride?
Cystamine dihydrochloride (CAS 56-17-7, molecular formula C₄H₁₄Cl₂N₂S₂) is a disulfide compound with two aminoethyl groups. Its identification relies on analytical techniques such as:
- Infrared (IR) spectroscopy : Distinct peaks at 378 cm⁻¹ (νPt-S-NH₂) in coordination complexes, as observed in platinum-based studies .
- Mass spectrometry (LCMS) : Used to confirm molecular weight during DNA/RNA crosslinking experiments .
- Chemical crosslinking : Reactivity with dithiothreitol (DTT) or 5,5'-dithiobis(2-nitrobenzoic acid) to form free thiols or disulfide bonds .
Q. What are the standard protocols for synthesizing and purifying cystamine dihydrochloride in laboratory settings?
- Synthesis : React cysteamine hydrochloride with cystamine dihydrochloride in aqueous ammonia (pH 8) to form ethylamine disulfide derivatives. Yields range from 50–80% after purification .
- Purification : Desalting via size-exclusion chromatography or dialysis, followed by characterization using LCMS or SDS-PAGE under non-reducing conditions .
- Alternative routes : Hydrochloride salts can be converted to free amines using sodium acetate, though this reduces sustainability metrics .
Advanced Research Questions
Q. How can researchers optimize the use of cystamine dihydrochloride in crosslinking reactions while minimizing side reactions?
- pH control : Maintain pH 8 during reactions to stabilize thiol-disulfide exchange and prevent premature oxidation .
- Stoichiometric adjustments : Use excess cysteamine hydrochloride (1000–10,000 eq) to drive reactions toward desired disulfide products .
- Sustainability trade-offs : Avoid sodium acetate for amine release if possible, as it lowers atom economy and reaction mass efficiency .
Q. What advanced analytical techniques are employed to characterize cystamine dihydrochloride and its reaction products?
- FTIR spectroscopy : Identifies coordination modes in metal complexes (e.g., platinum chelates) .
- Non-reducing SDS-PAGE : Resolves disulfide-linked protein/DNA aggregates formed during crosslinking .
- BET/BJH analysis : Quantifies mesoporous structure retention in nanoparticle composites functionalized with cystamine dihydrochloride .
Q. How does cystamine dihydrochloride enhance redox-responsive drug delivery systems?
- Nanoparticle synthesis : Used to functionalize magnetic nanoparticles (SPIONs) for controlled drug release under reducing conditions .
- Layer-by-layer (LbL) assembly : Modifies gold surfaces with positively charged cystamine hydrochloride to stabilize graphene-surfactant composites .
- Enzyme inhibition : Acts as a transglutaminase inhibitor in neurological disease models, with binding efficacy tracked via particle sedimentation assays .
Q. What are the implications of using cystamine dihydrochloride in green chemistry applications?
- Trade-offs : While hydrochloride salts enable amine release, sodium acetate usage reduces sustainability. Prioritize direct synthesis of free amines where feasible .
- Reusability : Redox-responsive copolymers (e.g., N,N'-bis(acryloyl)cystamine) allow reversible disulfide cleavage, enabling recyclable materials .
Methodological Notes
- Safety : Handle cystamine dihydrochloride with impervious gloves and respirators due to its reactive thiol/disulfide groups. Avoid environmental contamination .
- Reporting standards : Document experimental conditions (pH, stoichiometry, purification steps) in detail to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
